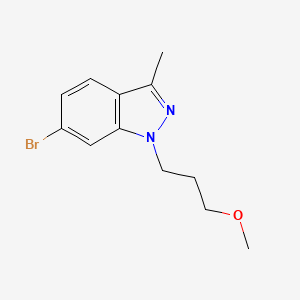

6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole

概要

説明

6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole is an organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring This specific compound features a bromine atom at the 6th position, a 3-methoxypropyl group at the 1st position, and a methyl group at the 3rd position on the indazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoindazole, 3-methoxypropyl bromide, and methyl iodide.

Alkylation: The 6-bromoindazole undergoes alkylation with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to introduce the 3-methoxypropyl group at the 1st position.

Methylation: The resulting intermediate is then methylated using methyl iodide in the presence of a base like sodium hydride in a solvent such as tetrahydrofuran (THF) to introduce the methyl group at the 3rd position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

化学反応の分析

Types of Reactions

6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxypropyl and methyl groups, using reagents like potassium permanganate or lithium aluminum hydride.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., DMF, THF).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, THF).

Major Products

Substitution: Products with various functional groups replacing the bromine atom.

Oxidation: Oxidized derivatives of the methoxypropyl and methyl groups.

Reduction: Reduced derivatives of the methoxypropyl and methyl groups.

科学的研究の応用

6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the specific biological context and the nature of the target.

類似化合物との比較

Similar Compounds

6-Bromo-1-methyl-1H-indazole: Lacks the 3-methoxypropyl group, making it less versatile in certain applications.

6-Bromo-1-(3-methoxypropyl)-1H-indole: Similar structure but with an indole ring instead of an indazole ring, leading to different chemical properties and reactivity.

Uniqueness

6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole is unique due to the presence of both the 3-methoxypropyl and methyl groups on the indazole ring, which confer distinct chemical and biological properties

生物活性

6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and parasitic infections. This article reviews the current understanding of its biological activity, focusing on its antitumor properties, mechanisms of action, and selectivity towards various cell lines.

Antitumor Activity

Recent studies have highlighted the promising antitumor effects of this compound, referred to as compound 6o in some literature.

The compound exhibits its antitumor activity primarily through the following mechanisms:

-

Induction of Apoptosis :

- Compound 6o has been shown to induce apoptosis in K562 cells (a human leukemia cell line) in a dose-dependent manner. The total apoptosis rates increased significantly with higher concentrations: 9.64% at 10 µM, 16.59% at 12 µM, and 37.72% at 14 µM after 48 hours of treatment .

- Western blot analysis indicated that 6o decreases the expression of Bcl-2 (an anti-apoptotic protein) while increasing Bax (a pro-apoptotic protein), further supporting its role in promoting apoptosis .

- Cell Cycle Arrest :

- Inhibition of p53/MDM2 Interaction :

Selectivity and Toxicity

The selectivity of 6o for cancer cells over normal cells has been demonstrated with an IC50 value of 5.15 µM against K562 cells compared to 33.2 µM for HEK-293 normal cells, indicating a favorable therapeutic index . This selectivity is essential for minimizing side effects during cancer treatment.

Comparative Biological Activity

To better understand the biological activity of This compound , a comparison with other indazole derivatives can be insightful:

| Compound | IC50 (K562) | IC50 (HEK-293) | Mechanism of Action |

|---|---|---|---|

| 6o (this compound) | 5.15 µM | 33.2 µM | Induces apoptosis, cell cycle arrest, inhibits p53/MDM2 |

| 82a (Indazole derivative) | 0.4 nM | Not specified | Inhibits pan-Pim kinases |

| Other derivatives | Varies | Varies | Various mechanisms including kinase inhibition |

Case Studies

A notable case study involved the use of 6o in a controlled laboratory setting where K562 cells were treated with varying concentrations over a period of time. The study meticulously documented changes in cell morphology, apoptosis rates, and protein expression levels, providing robust evidence for the compound's efficacy .

特性

IUPAC Name |

6-bromo-1-(3-methoxypropyl)-3-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-9-11-5-4-10(13)8-12(11)15(14-9)6-3-7-16-2/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIYWLFVGBFSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)Br)CCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631068 | |

| Record name | 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865156-81-6 | |

| Record name | 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。